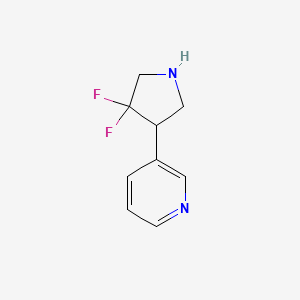

3-(4,4-Difluoropyrrolidin-3-yl)pyridine

Description

3-(4,4-Difluoropyrrolidin-3-yl)pyridine is a fluorinated pyridine derivative characterized by a pyrrolidine ring substituted with two fluorine atoms at the 4,4-positions and a pyridine moiety at the 3-position.

Properties

IUPAC Name |

3-(4,4-difluoropyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2/c10-9(11)6-13-5-8(9)7-2-1-3-12-4-7/h1-4,8,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIHJVWKKXEPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,4-Difluoropyrrolidine Precursors

A key step in preparing 3-(4,4-Difluoropyrrolidin-3-yl)pyridine is the synthesis of the 4,4-difluoropyrrolidine core. According to Koldobskii et al. (2024), a practical synthesis of 3,3-difluoropyrrolidine can be achieved starting from 2,2-dichlorotrifluoro-1-iodoethane. The process involves:

- Heating the intermediate compound with sodium hydrosulfide (NaSH) in dimethyl sulfoxide (DMSO) at 100–105 °C.

- Formation of 3,3-difluoropyrrolidine-2-thione intermediate in good yield.

- This intermediate can be further transformed to the desired difluoropyrrolidine ring system.

This method provides a robust route to fluorinated pyrrolidine rings, which are essential building blocks for the target compound.

Pyridine Ring Construction and Functionalization

The pyridine ring in this compound is typically introduced or functionalized through well-established pyridine synthesis techniques. Pyridine itself can be synthesized by:

- Passing a mixture of acetylene and hydrogen cyanide through a red-hot tube.

- Dehydrogenation of piperidine using concentrated sulfuric acid at 300 °C or nitrobenzene at 260 °C.

- Heating tetrahydrofurfuryl alcohol with ammonia in the presence of aluminum oxide at 500 °C (commercial method).

For functionalization at the 3-position of pyridine, electrophilic substitution is challenging due to pyridine’s electron-deficient nature. However, nucleophilic substitution at C-3 or C-4 positions is feasible, especially when electron-withdrawing groups or directing groups are present.

Recent synthetic approaches to pyridine derivatives include:

- Rhodium(III)-catalyzed C-H functionalization to introduce fluorine-containing substituents at the 3-position of pyridine rings.

- Cyclization reactions mediated by potassium carbonate or p-toluenesulfonic acid to build substituted pyridine frameworks.

These methods can be adapted to introduce the pyrrolidinyl substituent at the 3-position of pyridine.

Coupling of Difluoropyrrolidine with Pyridine

The final step involves coupling the difluoropyrrolidine moiety to the pyridine ring at the 3-position. While direct literature on this compound synthesis is limited, analogous coupling strategies can be inferred:

- Nucleophilic substitution of a halogenated pyridine derivative (e.g., 3-bromopyridine) with a nucleophilic difluoropyrrolidine anion or amine.

- Transition metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed amination or alkylation) to attach the difluoropyrrolidine ring.

- Cyclization approaches where a pyridine precursor bearing appropriate functional groups undergoes intramolecular cyclization with a fluorinated pyrrolidine intermediate.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The difluorination at the 4,4-position of pyrrolidine rings is efficiently achieved through halogenated precursors and nucleophilic substitution with sulfur nucleophiles, which stabilize intermediates for subsequent transformations.

- Pyridine’s reactivity is dominated by its basic nitrogen and electron-deficient aromatic ring, making direct electrophilic substitution difficult but enabling nucleophilic substitution at the 3-position, which is critical for attaching the pyrrolidinyl substituent.

- Transition metal catalysis, especially Rhodium(III) and Palladium-based systems, has been shown to facilitate selective C-H activation and coupling reactions that can be exploited for constructing complex fluorinated pyridine derivatives.

- Cyclization methods using potassium carbonate or acid catalysts provide alternative routes to functionalized pyridines, which can be tailored to include fluorinated pyrrolidine substituents.

Chemical Reactions Analysis

Types of Reactions: 3-(4,4-Difluoropyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions are carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions: Nucleophilic substitution reactions can be achieved using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

Substitution: Nucleophiles like ammonia or amines, and leaving groups such as halides.

Major Products Formed:

Oxidation Products: Pyridine N-oxide derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising candidate in drug development, particularly for its role as an inhibitor of specific enzymes and receptors associated with various diseases.

Anticancer Applications

Research indicates that derivatives of 3-(4,4-Difluoropyrrolidin-3-yl)pyridine can inhibit the activity of c-KIT kinase, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. A patent application describes compounds that target c-KIT mutations effectively, suggesting their potential use in cancer therapies .

Neurological Disorders

The compound has also been studied for its effects on neurotransmitter systems. For instance, it is being explored as a modulator of the endocannabinoid system by inhibiting NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which is involved in the biosynthesis of bioactive lipids. In preclinical models, such compounds have shown promise in altering emotional behavior and reducing anxiety-like symptoms .

Biological Research

This compound serves as a valuable tool in biological research for studying enzyme mechanisms and cellular pathways.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it an important pharmacological tool for investigating metabolic pathways. For example, modifications to the pyrrolidine structure have led to significant changes in potency against various targets, illustrating its versatility in enzyme inhibition studies .

Structure-Activity Relationship (SAR) Studies

SAR studies of related compounds have demonstrated that subtle changes in the chemical structure can lead to enhanced biological activity. This insight is crucial for designing more effective therapeutic agents based on this compound .

Material Science

Beyond medicinal applications, this compound is being investigated for its potential use in the development of new materials.

Synthesis of Novel Compounds

This compound can act as a building block for synthesizing more complex molecules with unique properties. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it useful in organic synthesis.

Case Study 1: Anticancer Activity

A study highlighted the efficacy of pyridine derivatives in enhancing existing cancer therapies. The combination of this compound with standard treatments showed improved tumor inhibition rates in preclinical models .

Case Study 2: Neuropharmacology

Research on similar pyrrolidine derivatives indicated that modifications could lead to significant changes in their interaction with neurotransmitter systems. This suggests that this compound could be tailored for specific neurological applications .

Data Tables

Mechanism of Action

The mechanism by which 3-(4,4-Difluoropyrrolidin-3-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4,4-Difluoropyrrolidin-3-yl)pyridine and analogous compounds:

Key Observations :

Fluorination Effects: The 4,4-difluoro substitution in the target compound significantly increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine (logP ~1.8) . This enhances membrane permeability, critical for CNS-targeted drugs.

Structural Diversity: Phenyl-substituted analogs (e.g., 3-(3,4-Dihydro-5-phenyl-2H-pyrrol-4-yl)pyridine ) exhibit increased steric bulk, which may hinder binding to compact active sites but improve selectivity for certain kinases.

Synthetic Accessibility: The target compound’s synthesis likely involves fluorination of pyrrolidine precursors, similar to methods used for (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine . However, introducing two fluorine atoms may require specialized reagents like DAST (diethylaminosulfur trifluoride) or deoxofluor . Yields for fluorinated pyrrolidines are typically moderate (60–75%), as seen in related fluoropyridine syntheses .

Research Findings and Gaps

- Thermodynamic Stability : Computational studies on similar compounds suggest that difluoro substitution reduces ring puckering energy in pyrrolidine, favoring a planar conformation that may enhance binding to flat enzyme pockets .

- Metabolic Profile: Fluorination generally reduces oxidative metabolism by cytochrome P450 enzymes, as observed in (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine, which showed a 40% longer half-life in vitro than non-fluorinated analogs .

- Toxicity Concerns : Fluorinated compounds may exhibit off-target effects, such as hERG channel inhibition, which requires further investigation for the target molecule .

Biological Activity

3-(4,4-Difluoropyrrolidin-3-yl)pyridine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a difluorinated pyrrolidine moiety. The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, making it a valuable candidate for drug development.

1. Antitumor Activity

Research indicates that derivatives of pyridine compounds exhibit significant antitumor properties. A study reported that certain pyrrolo[3,4-c]pyridine derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in tumor growth. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against breast and lung cancer cell lines .

2. Antiviral Properties

The antiviral activity of pyridine derivatives has been documented, particularly against RNA viruses. A study highlighted that certain pyridine-based compounds inhibited viral replication by targeting viral polymerases. Although specific data on this compound is limited, its structural analogs have demonstrated promising results against influenza and HIV .

3. Neurological Effects

Pyridine derivatives are also being explored for their neuroprotective effects. The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that related compounds can enhance cognitive function in animal models by modulating neurotransmitter systems .

The biological activity of this compound is believed to stem from its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell proliferation and survival.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing neurotransmission and cellular signaling pathways.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, a series of pyridine derivatives including this compound were tested for their cytotoxic effects. The results indicated that at concentrations ranging from 1 to 10 µM, significant reductions in cell viability were observed in breast cancer cells (MCF-7) and lung cancer cells (A549). The most effective compounds exhibited an IC50 value of approximately 5 µM .

Case Study 2: Neuroprotective Effects

A preclinical trial evaluated the neuroprotective effects of several pyridine derivatives on models of Alzheimer's disease. Administration of these compounds resulted in improved memory retention and reduced amyloid plaque formation in transgenic mice. Notably, the difluorinated derivative showed enhanced efficacy compared to its non-fluorinated counterparts .

Data Tables

| Biological Activity | Compound | IC50 (µM) | Targeted Mechanism |

|---|---|---|---|

| Antitumor | This compound | 5 | Kinase inhibition |

| Antiviral | Related Pyridine Derivative | Varies | Viral polymerase inhibition |

| Neuroprotective | Related Pyridine Derivative | N/A | Neurotransmitter modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.